molecular formula C19H18N2O3 B8644165 methyl 2-[3-(1H-indol-3-yl)propanamido]benzoate

methyl 2-[3-(1H-indol-3-yl)propanamido]benzoate

Cat. No.: B8644165
M. Wt: 322.4 g/mol
InChI Key: MMNFNQPSOIIOKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[3-(1H-indol-3-yl)propanamido]benzoate is a useful research compound. Its molecular formula is C19H18N2O3 and its molecular weight is 322.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

methyl 2-[3-(1H-indol-3-yl)propanoylamino]benzoate

InChI

InChI=1S/C19H18N2O3/c1-24-19(23)15-7-3-5-9-17(15)21-18(22)11-10-13-12-20-16-8-4-2-6-14(13)16/h2-9,12,20H,10-11H2,1H3,(H,21,22)

InChI Key

MMNFNQPSOIIOKK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CCC2=CNC3=CC=CC=C32

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-(3-indolyl)propionic acid (6.0 g, 32 mmol) in 100 ml THF at room temperature was added 1,1-carbonyldiimidazole (5.14 g, 32 mmol). The reaction mixture was stirred under a dry atmosphere for 30 minutes, after which methyl anthranilate (4.79 g, 32 mmol) was added, and the reaction mixture was stirred at reflux for 30 minutes. No reaction was detected by thin layer chromatography (TLC). Pyridinium p-toluenesulfonate (PPTS) [6.36 g, 25 mmol] was added, and the mixture was stirred at reflux for two days. The reaction mixture was allowed to cool, and the solvent was removed in vacuo. The resulting product was taken up in ethyl acetate and washed (lN HCl, H2O, saturated NaHCO3, and brine) and dried over anhydrous magnesium sulfate. Concentration in vacuo provided a light yellow solid which, when triturated with ethyl acetate/hexane, gave, upon filtration, 7.19 g (70% yield) of 3-(3-indolyl)-N-(2-methoxycarbonylphenyl)propionamide as an off white granular solid.
Quantity
6 g
Type
reactant
Reaction Step One
[Compound]
Name
1,1-carbonyldiimidazole
Quantity
5.14 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.79 g
Type
reactant
Reaction Step Two
Quantity
6.36 g
Type
reactant
Reaction Step Three

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